rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis
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Overview
Description
rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure features a benzyl group, two methoxy groups, and an azabicyclo heptane core, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the Friedel-Crafts alkylation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-6,6-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5S)-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl and methoxy groups, along with the azabicyclo heptane core, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C15H17NO4/c1-19-15(20-2)8-11-12(15)14(18)16(13(11)17)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
OVKAABJYIPEXPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2C1C(=O)N(C2=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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